molecular formula C16H17F3N2O3S B6029627 N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-1-propanesulfonamide

N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-1-propanesulfonamide

Numéro de catalogue B6029627
Poids moléculaire: 374.4 g/mol
Clé InChI: MAJMMADXQJJKCM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-1-propanesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the activation of B cells, macrophages, and other immune cells.

Mécanisme D'action

BTK is a cytoplasmic tyrosine kinase that plays a critical role in B cell receptor signaling and activation. It is also involved in the signaling pathways of other immune cells, such as macrophages and mast cells. TAK-659 selectively binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways, including the NF-κB and AKT pathways. This results in the inhibition of cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-cancer effects in preclinical models, including the suppression of tumor growth and metastasis. It has also been shown to inhibit the activation of B cells and other immune cells, leading to the suppression of inflammatory responses. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of TAK-659 is its selectivity for BTK, which minimizes off-target effects and toxicity. It has also shown synergistic effects with other anti-cancer agents, which could enhance its therapeutic efficacy. However, one limitation of TAK-659 is its relatively low solubility in water, which could affect its bioavailability and pharmacokinetics. Furthermore, further studies are needed to determine the optimal dosage and treatment regimen for TAK-659 in clinical settings.

Orientations Futures

There are several future directions for the development of TAK-659 as a therapeutic agent. One area of research is the identification of biomarkers that could predict the response of tumors to TAK-659. Another area is the development of combination therapies that could enhance the anti-cancer effects of TAK-659. Furthermore, the optimization of the pharmacokinetic properties of TAK-659 could improve its clinical efficacy and safety. Overall, TAK-659 shows great potential as a novel therapeutic agent for the treatment of various cancers, and further research is needed to fully explore its therapeutic potential.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, starting with the reaction of 3-(trifluoromethyl)phenol with 3-pyridinemethanol to form the intermediate 2-[3-(trifluoromethyl)phenoxy]-3-pyridinemethanol. This intermediate is then reacted with 1-propanesulfonyl chloride to yield the final product TAK-659. The purity of the compound is ensured by various purification techniques, including column chromatography and recrystallization.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to the suppression of tumor growth and metastasis. TAK-659 has also demonstrated synergistic effects with other anti-cancer agents, such as PD-1 inhibitors and chemotherapy drugs.

Propriétés

IUPAC Name

N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O3S/c1-2-9-25(22,23)21-11-12-5-4-8-20-15(12)24-14-7-3-6-13(10-14)16(17,18)19/h3-8,10,21H,2,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJMMADXQJJKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=C(N=CC=C1)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.